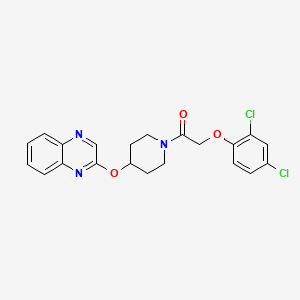

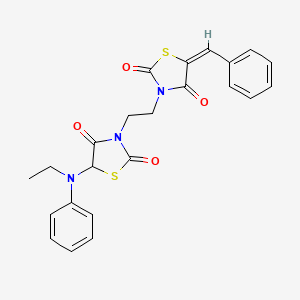

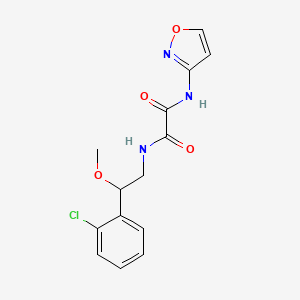

(E)-5-benzylidene-3-(2-(5-(ethyl(phenyl)amino)-2,4-dioxothiazolidin-3-yl)ethyl)thiazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(E)-5-benzylidene-3-(2-(5-(ethyl(phenyl)amino)-2,4-dioxothiazolidin-3-yl)ethyl)thiazolidine-2,4-dione” is a compound that belongs to the class of thiazolidine-2,4-dione analogues . Thiazolidine-2,4-diones are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Molecular Structure Analysis

The molecular structure of thiazolidine-2,4-dione analogues is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The specific molecular structure of “this compound” is not detailed in the available resources.Chemical Reactions Analysis

The chemical reactions involving thiazolidine-2,4-dione analogues are not explicitly mentioned in the available literature for the specific compound .Physical And Chemical Properties Analysis

The physical and chemical properties of thiazolidine-2,4-dione analogues can vary. For instance, thiazole, a related compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of “this compound” are not detailed in the available resources .Scientific Research Applications

ERK1/2 Inhibitor Development

(E)-5-benzylidene-3-(2-(5-(ethyl(phenyl)amino)-2,4-dioxothiazolidin-3-yl)ethyl)thiazolidine-2,4-dione and its analogs have been studied for their potential as substrate-specific inhibitors of ERK1/2, a protein kinase involved in the regulation of meiosis, mitosis, and postmitotic functions in differentiated cells. Research indicates that altering the substitution on the phenyl ring of this compound significantly improves its ability to inhibit cell proliferation and induce apoptosis, suggesting its potential utility in developing new ERK1/2 inhibitors (Li et al., 2009).

Antidiabetic and Hypolipidemic Activities

Studies have explored the synthesis of compounds like this compound for their potential as antidiabetic and hypolipidemic agents. These studies include the development of analogs with varying biological activities, such as lowering plasma glucose and triglyceride levels, and providing insight into the structural requirements for these biological activities (Madhavan et al., 2001).

Antimicrobial and Antifungal Properties

Research has also been conducted on the antimicrobial and antifungal properties of this compound derivatives. These studies have focused on synthesizing new compounds and evaluating their efficacy against various bacterial and fungal strains. The results indicate the potential of these compounds in treating infections caused by different microorganisms (Stana et al., 2014).

Anticancer Activities

There is significant interest in the potential anticancer activities of these compounds. Research has involved synthesizing and testing various derivatives for their effectiveness against human cancer cell lines. This line of inquiry is critical in the search for new and effective anticancer agents (Ashok & Vanaja, 2016).

Safety and Hazards

The safety and hazards associated with thiazolidine-2,4-dione analogues can vary depending on the specific compound. For example, pioglitazone, a thiazolidinedione, has been linked to an increased risk of heart attack and stroke . The specific safety and hazards of “(E)-5-benzylidene-3-(2-(5-(ethyl(phenyl)amino)-2,4-dioxothiazolidin-3-yl)ethyl)thiazolidine-2,4-dione” are not detailed in the available resources .

Mechanism of Action

Target of Action

Thiazole and thiazolidene-based compounds have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been shown to interact with various targets, leading to a range of biological effects . For instance, some thiazole derivatives have been found to inhibit COX-2 and 5-LOX, leading to anti-inflammatory effects .

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological pathways due to their diverse biological activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have good bioavailability.

Result of Action

Thiazole derivatives have been associated with a variety of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility of thiazole in various solvents suggests that the compound’s action may be influenced by the solvent environment .

properties

IUPAC Name |

(5E)-5-benzylidene-3-[2-[5-(N-ethylanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O4S2/c1-2-24(17-11-7-4-8-12-17)21-20(28)26(23(30)32-21)14-13-25-19(27)18(31-22(25)29)15-16-9-5-3-6-10-16/h3-12,15,21H,2,13-14H2,1H3/b18-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWLWLPSVMLJERV-OBGWFSINSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1C(=O)N(C(=O)S1)CCN2C(=O)C(=CC3=CC=CC=C3)SC2=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(C1C(=O)N(C(=O)S1)CCN2C(=O)/C(=C\C3=CC=CC=C3)/SC2=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(E)-1-(methylamino)-2-nitroethenyl]guanidine](/img/structure/B2752302.png)

![[(3-Cyano-6-methylpyridin-2-yl)thio]acetic acid](/img/structure/B2752305.png)

![1-[(2,4-difluorophenoxy)acetyl]-1H-indole-3-carbonitrile](/img/structure/B2752308.png)